molecular formula C17H19ClN4 B12239839 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine

Cat. No.: B12239839
M. Wt: 314.8 g/mol
InChI Key: VZOYVTPHNHREHO-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a cyclopropylpyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the N-alkylation of 4-(2-chlorophenyl)piperazine with appropriate alkylating agents under controlled conditions. The cyclopropylpyrimidine moiety is then introduced through a series of reactions, including cyclization and substitution reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under basic conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its therapeutic application or its role in chemical reactions.

Comparison with Similar Compounds

4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine can be compared with other similar compounds, such as:

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Trazodone: An antidepressant that also contains a piperazine moiety.

    2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester: Another compound with a piperazine ring and chlorophenyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylpyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine

InChI

InChI=1S/C17H19ClN4/c18-14-3-1-2-4-16(14)21-7-9-22(10-8-21)17-11-15(13-5-6-13)19-12-20-17/h1-4,11-13H,5-10H2

InChI Key

VZOYVTPHNHREHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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